BRD9500
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Overview
Description
Preparation Methods
BRD9500 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of the core structure followed by functional group modifications to achieve the desired activity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
BRD9500 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BRD9500 has a wide range of scientific research applications, including:
Mechanism of Action
BRD9500 exerts its effects by inhibiting phosphodiesterases 3A and 3B, leading to the stabilization of PDE3A-SLFN12 interactions . This interaction induces cancer cell death through a mechanism that involves the modulation of cyclic adenosine monophosphate (cAMP) levels and subsequent downstream signaling pathways . The molecular targets and pathways involved include PDE3A, SLFN12, and related signaling molecules .
Comparison with Similar Compounds
BRD9500 is unique in its potent and selective inhibition of PDE3A and PDE3B compared to other similar compounds. Some similar compounds include:
This compound stands out due to its high potency, selectivity, and potential for use in cancer therapy .
Properties
CAS No. |
1630760-75-6 |
---|---|
Molecular Formula |
C15H18FN3O2 |
Molecular Weight |
291.3264 |
IUPAC Name |
(R)-6-(3-fluoro-4-morpholinophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one |
InChI |
GJGGSLDXABLZLP-SNVBAGLBSA-N |
InChI Key |
InChI=1S/C15H18FN3O2/c1-10-8-14(20)17-18-15(10)11-2-3-13(12(16)9-11)19-4-6-21-7-5-19/h2-3,9-10H,4-8H2,1H3,(H,17,20)/t10-/m1/s1 |
SMILES |
O=C1C[C@@H](C)C(C2=CC=C(N3CCOCC3)C(F)=C2)=NN1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BRD9500; BRD-9500; BRD 9500; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.